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molecular formula C10H12OS2 B1276745 4-(1,3-Dithian-2-yl)phenol CAS No. 57529-05-2

4-(1,3-Dithian-2-yl)phenol

Cat. No. B1276745
M. Wt: 212.3 g/mol
InChI Key: GNRKGNLBYVFKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04661611

Procedure details

4-Hydroxybenzaldehyde (46 g, 0.377 mol), recrystallized from benzene, and 1,3-propanedithiol (45 ml, 0.449 mol) were added to dry chloroform. The reaction mixture was stirred at 0° C. and HCl gas was bubbled through the solution for 10 minutes. After the exothermic reaction stopped the solution was refluxed for 10 hours. A white precipitate formed. This was filtered off and the chloroform solution was washed with water three times, dried (MgSo4) and evaporated under reduced pressure to yield a light yellow solid. White needles were obtained after recrystallization from chloroform, MP=151°-152° C. The white precipitate was also recrystallized from chloroform to yield white needles that melted at 151°-152° C. IR and NMR confirmed the two compounds to be identical. Total yield after recrystallization: 99%.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.C1C=CC=CC=1.[CH2:16]([SH:20])[CH2:17][CH2:18][SH:19]>C(Cl)(Cl)Cl>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[S:20][CH2:16][CH2:17][CH2:18][S:19]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
45 mL
Type
reactant
Smiles
C(CCS)S
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HCl gas was bubbled through the solution for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
This was filtered off
WASH
Type
WASH
Details
the chloroform solution was washed with water three times
CUSTOM
Type
CUSTOM
Details
dried (MgSo4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a light yellow solid
CUSTOM
Type
CUSTOM
Details
White needles were obtained
CUSTOM
Type
CUSTOM
Details
after recrystallization from chloroform, MP=151°-152° C
CUSTOM
Type
CUSTOM
Details
The white precipitate was also recrystallized from chloroform
CUSTOM
Type
CUSTOM
Details
to yield white needles that melted at 151°-152° C
CUSTOM
Type
CUSTOM
Details
Total yield
CUSTOM
Type
CUSTOM
Details
after recrystallization

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C1SCCCS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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